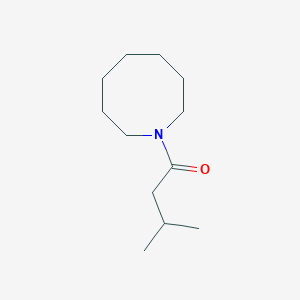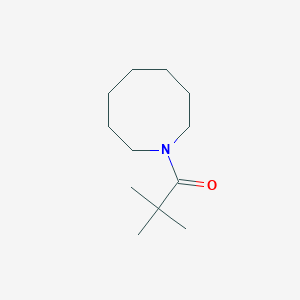![molecular formula C9H8ClN5O B7460453 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide, also known as TATC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TATC is a tetrazole-based compound that has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been found to modulate the activity of ion channels, such as voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been found to modulate the levels of neurotransmitters, such as GABA and glutamate, which are involved in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been extensively studied, and its properties are well-characterized, making it a reliable compound for use in scientific research.
However, there are also limitations to the use of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide in lab experiments. One of the main limitations is its solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
For the study of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide include the development of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide derivatives with improved solubility and bioavailability, further studies on its mechanism of action, and the use of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide in combination with other compounds.
Méthodes De Synthèse
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloroacetamide with sodium azide to form 2-azidoacetamide. The resulting compound is then reacted with 3-amino-phenyl tetrazole to yield 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide. The synthesis of 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, 2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide has been shown to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
Propriétés
IUPAC Name |
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-5-8(16)11-7-3-1-2-6(4-7)9-12-14-15-13-9/h1-4H,5H2,(H,11,16)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYLAEUEJYXGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)



![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)

